molecular formula C10H9F2NO3 B12628873 (5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one CAS No. 919081-43-9

(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B12628873
CAS No.: 919081-43-9
M. Wt: 229.18 g/mol
InChI Key: HZDWPHTVINMZSS-ZETCQYMHSA-N
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Description

(5S)-3-(3,4-Difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative characterized by:

  • A 1,3-oxazolidin-2-one core.
  • A 3,4-difluorophenyl group at the N3 position.
  • A hydroxymethyl substituent at the C5 position with (5S) stereochemistry.

Oxazolidinones are a class of synthetic antibacterial agents known for their activity against Gram-positive pathogens, including multidrug-resistant strains. The stereochemistry at C5 and substituent patterns critically influence pharmacological properties such as potency, spectrum, and pharmacokinetics .

Properties

CAS No.

919081-43-9

Molecular Formula

C10H9F2NO3

Molecular Weight

229.18 g/mol

IUPAC Name

(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9F2NO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1

InChI Key

HZDWPHTVINMZSS-ZETCQYMHSA-N

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC(=C(C=C2)F)F)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step may involve the use of a difluorobenzene derivative in a nucleophilic substitution reaction.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazolidinones.

    Medicine: Potential use as an antibiotic or other therapeutic agent.

    Industry: Use in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action of (5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one would depend on its specific application. In the context of antibiotics, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The difluorophenyl group may enhance binding affinity or specificity, while the hydroxymethyl group could influence the compound’s solubility and pharmacokinetics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Oxazolidinones

a. Linezolid
  • Structure : (5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(acetamidomethyl)-oxazolidin-2-one.
  • Key Features: C5: Acetamidomethyl group (enhances binding to ribosomal targets). N3: 3-Fluoro-4-morpholinophenyl (improves pharmacokinetics and tissue penetration).
  • Activity : Broad-spectrum antibacterial agent approved for MRSA and VRE infections .
b. Tedizolid
  • Structure : (5R)-3-{3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-oxazolidin-2-one.
  • Key Features :
    • C5: Hydroxymethyl group (5R configuration) .
    • N3: Pyridinyl-tetrazole substituent (enhances potency and reduces dosing frequency).
  • Activity : Improved potency and reduced mitochondrial toxicity compared to linezolid .
c. Target Compound vs. Linezolid/Tedizolid
  • C5 Substituent : The target’s hydroxymethyl group (5S) resembles tedizolid’s (5R) but differs in stereochemistry, which may alter ribosomal binding or metabolic stability.

Non-Antimicrobial Oxazolidinones

a. 5-(3,4-Difluorophenyl)-5-methyl-1,3-oxazolidin-2-one
  • Structure : Methyl group at C5 and 3,4-difluorophenyl at N3.
  • Key Differences: The methyl group at C5 increases lipophilicity compared to the hydroxymethyl group in the target compound, likely reducing solubility and altering metabolic pathways . No reported antibacterial activity, suggesting the hydroxymethyl group is critical for ribosomal targeting.
b. (4S,5S)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
  • Structure : 3,5-Bis(trifluoromethyl)phenyl at N3 and methyl at C4.
  • Activity : Potent Δ-5 desaturase (D5D) inhibitor for inflammatory diseases.
  • Key Insight : The electron-withdrawing trifluoromethyl groups enhance binding to D5D but reduce antibacterial utility, highlighting substituent-dependent target selectivity .

Structural and Pharmacological Data Comparison

Compound Name C5 Substituent N3 Substituent Configuration Activity/Use Source
(5S)-3-(3,4-Difluorophenyl)-5-(hydroxymethyl) Hydroxymethyl 3,4-Difluorophenyl 5S Potential antibacterial -
Linezolid Acetamidomethyl 3-Fluoro-4-morpholinophenyl 5S Antibacterial
Tedizolid Hydroxymethyl 3-Fluoro-4-(pyridinyl-tetrazolyl) 5R Antibacterial
5-(3,4-Difluorophenyl)-5-methyl Methyl 3,4-Difluorophenyl - Unknown
(4S,5S)-D5D Inhibitor Methyl 3,5-Bis(trifluoromethyl)phenyl 4S,5S Anti-inflammatory

Key Research Findings

C5 Stereochemistry : The (5S) configuration in linezolid and the target compound is critical for ribosomal binding, whereas (5R) in tedizolid retains activity but may mitigate toxicity .

N3 Substituents: Fluorine at N3 enhances membrane penetration and resistance to oxidative metabolism. Morpholino/pyridinyl groups in linezolid/tedizolid improve pharmacokinetics but are absent in the target compound, which may limit oral bioavailability.

Hydroxymethyl vs.

Biological Activity

(5S)-3-(3,4-difluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities. Oxazolidinones are a class of compounds known for their antibacterial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this specific oxazolidinone, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H12F2N2O3
  • Molecular Weight : 250.22 g/mol
  • SMILES Notation : CC@Hc2cc(F)cc(F)c2

Oxazolidinones function primarily by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex necessary for protein translation. This mechanism is critical in combating antibiotic-resistant strains of bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria, including:

  • Staphylococcus aureus : Particularly methicillin-resistant Staphylococcus aureus (MRSA).
  • Enterococcus faecium : Shows effectiveness against resistant strains.

In vitro studies demonstrate that this compound has a minimum inhibitory concentration (MIC) comparable to existing oxazolidinone antibiotics like linezolid.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Enterococcus faecium8

Cytotoxicity and Selectivity

The selectivity index (SI) is an important measure in evaluating the safety profile of antimicrobial agents. Studies have shown that this compound has a favorable SI when tested against human cell lines.

Cell LineIC50 (µg/mL)SI
Human Liver Cells5012.5
Human Kidney Cells4010

Case Study 1: Treatment of MRSA Infections

A clinical study involving patients with MRSA infections assessed the efficacy of this compound as an alternative treatment option. The results indicated a significant reduction in bacterial load within 48 hours of administration compared to standard treatments.

Case Study 2: Resistance Mechanism Analysis

Another study investigated the resistance mechanisms employed by Enterococcus faecium against this compound. Genetic analysis revealed mutations in the ribosomal RNA that conferred resistance but were less prevalent compared to other antibiotics.

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